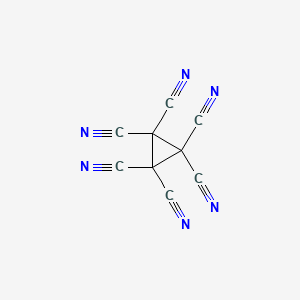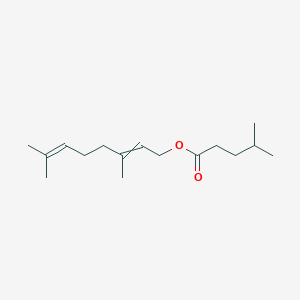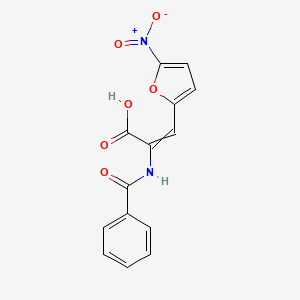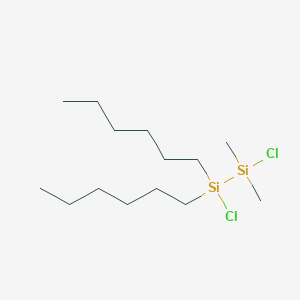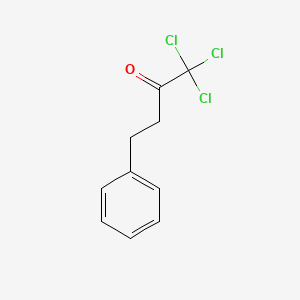
Hexanenitrile, 4,4-dichloro-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanenitrile, 4,4-dichloro-5-oxo- is an organic compound with the molecular formula C6H7Cl2NO. This compound is characterized by the presence of a nitrile group (-CN), two chlorine atoms, and a ketone group (-C=O) on a hexane backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanenitrile, 4,4-dichloro-5-oxo- can be synthesized through several methods. One common method involves the reaction of 4,4-dichloropentanoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hexanenitrile, 4,4-dichloro-5-oxo- may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanenitrile, 4,4-dichloro-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Hexanenitrile, 4,4-dichloro-5-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanenitrile, 4,4-dichloro-5-oxo- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Hexanenitrile, 4,4-dichloro-5-oxo- can be compared with other similar compounds such as:
Hexanenitrile: Lacks the chlorine and ketone groups, making it less reactive in certain chemical reactions.
4,4-Dichloropentanoyl chloride: Contains the chlorine atoms but lacks the nitrile group.
5-Oxohexanenitrile: Similar structure but without the chlorine atoms.
The uniqueness of Hexanenitrile, 4,4-dichloro-5-oxo- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
123280-63-7 |
|---|---|
Formule moléculaire |
C6H7Cl2NO |
Poids moléculaire |
180.03 g/mol |
Nom IUPAC |
4,4-dichloro-5-oxohexanenitrile |
InChI |
InChI=1S/C6H7Cl2NO/c1-5(10)6(7,8)3-2-4-9/h2-3H2,1H3 |
Clé InChI |
KMRRKIVFGUWHRN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCC#N)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


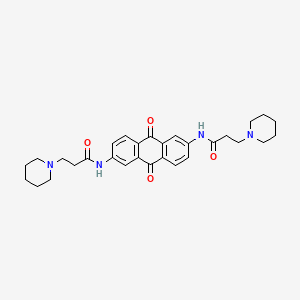
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)

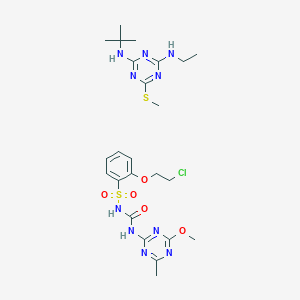
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
